5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Catalog No.
S12539547
CAS No.
M.F
C9H8BrN3O
M. Wt
254.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Product Name

5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(5-bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C9H8BrN3O/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

NVBRCIUGLIYXEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2=NN=C(O2)N

5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a member of the oxadiazole family, characterized by the presence of a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. This compound features a brominated aromatic substituent and an amino group, contributing to its potential biological activity. The molecular formula of this compound is C9H8BrN3O2, and it exhibits interesting structural properties, including hydrogen bonding capabilities that can influence its reactivity and interactions in biological systems .

The reactivity of 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine can be attributed to its functional groups. The oxadiazole ring can undergo various reactions such as:

  • Nucleophilic substitutions due to the presence of the bromine atom.
  • Condensation reactions involving the amino group, allowing it to react with carbonyl compounds to form imines or amides.
  • Cyclization reactions, which may lead to the formation of more complex structures or derivatives.

These reactions are significant in synthesizing new derivatives that may enhance biological activity or alter pharmacokinetic properties .

Compounds containing the oxadiazole moiety have been extensively studied for their biological activities. 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine has shown potential in various therapeutic areas:

  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents .
  • Anticancer Properties: Studies indicate that oxadiazoles can inhibit cancer cell proliferation. For instance, related compounds have shown activity against leukemia and melanoma cell lines .
  • Neurological Effects: Certain derivatives target enzymes such as monoamine oxidase and cholinesterase, which are relevant in treating neurological disorders like depression .

The synthesis of 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine typically involves several steps:

  • Preparation of 5-bromo-2-methylphenyl hydrazine: This can be achieved through bromination of 2-methylphenyl derivatives followed by hydrazine treatment.
  • Cyclization: The hydrazine derivative undergoes cyclization with carbonyl compounds or other suitable reagents (like cyanogen bromide) to form the oxadiazole ring.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a pure compound suitable for characterization and testing .

5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases.
  • Material Science: The compound may find applications in creating novel materials due to its electronic properties.
  • Agricultural Chemistry: Similar compounds have been explored for their insecticidal properties .

Interaction studies involving 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine focus on its binding affinity to biological targets. Research has indicated that oxadiazole derivatives can interact with:

  • Enzymes: Binding studies reveal how these compounds inhibit key enzymes involved in disease pathways.
  • Receptors: Investigations into receptor binding help elucidate their mechanism of action in neurological contexts.

These studies are crucial for understanding how structural modifications can enhance efficacy and reduce side effects .

Several compounds share structural similarities with 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amineMethoxy group instead of bromoAnticancer activity against melanoma
N-(2-Methylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-aminesMultiple aromatic substitutionsSignificant anticancer properties
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-aminesFluorine substitution enhancing lipophilicityAntimicrobial and anticancer activities

Each of these compounds demonstrates unique biological profiles and reactivity patterns based on their substituents. The presence of different functional groups allows for tailored pharmacological properties while maintaining the core oxadiazole structure that is critical for activity .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

252.98507 g/mol

Monoisotopic Mass

252.98507 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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